molecular formula C24H24N4O2 B605234 AGI-24512 CAS No. 2201066-53-5

AGI-24512

Cat. No.: B605234
CAS No.: 2201066-53-5
M. Wt: 400.482
InChI Key: JDHPOXNOROPDTE-UHFFFAOYSA-N
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Description

AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A), an enzyme involved in the methionine salvage pathway. This compound has shown significant antiproliferative activity in cancer cells deficient in methylthioadenosine phosphorylase (MTAP), making it a promising candidate for cancer therapy .

Scientific Research Applications

AGI-24512 has a wide range of scientific research applications, including:

Future Directions

The future directions for research on “6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one” and related compounds could involve further exploration of their potential as DPP-4 inhibitors , as well as investigation into other potential therapeutic applications.

Mechanism of Action

Target of Action

AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A) . MAT2A is the key enzyme that produces S-adenosyl methionine (SAM) in cancer and normal cells . SAM is a ‘hub’ metabolite utilized in a number of pathways .

Mode of Action

This compound interacts with its target, MAT2A, and inhibits its activity. This inhibition leads to a reduction in the production of SAM . The IC50 value of this compound for MAT2A is 8 nM .

Biochemical Pathways

The inhibition of MAT2A by this compound affects several biochemical pathways. It leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage . PRMT5 is a protein arginine methyltransferase that plays a crucial role in cellular processes like gene expression, signal transduction, and DNA repair .

Pharmacokinetics

It has poor oral bioavailability and a short half-life . Structural modifications led to the development of ag-270, a derivative of this compound with improved oral bioavailability and metabolic stability .

Result of Action

The inhibition of MAT2A by this compound results in significant cellular effects. It reduces the proliferation of MTAP-deleted cancer cells . MTAP deletion is a common genetic event in a variety of human cancers . The compound also triggers a DNA damage response .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, the presence or absence of MTAP can affect the sensitivity of cancer cells to this compound . In MTAP-deleted cells, this compound shows antiproliferative activity .

Chemical Reactions Analysis

AGI-24512 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEXODVWKUOZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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